molecular formula C16H23N3O5 B14459782 N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide CAS No. 66179-51-9

N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide

Cat. No.: B14459782
CAS No.: 66179-51-9
M. Wt: 337.37 g/mol
InChI Key: CZMVESRDLDYWMU-ZDUSSCGKSA-N
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Description

N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide is a synthetic compound known for its applications in various scientific fields It is characterized by its unique molecular structure, which includes a benzyloxycarbonyl group, a glycyl group, and a hydroxy-L-leucinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide typically involves the coupling of N-benzyloxycarbonyl-glycine with the hydroxamic acid derivative of L-leucine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.

    Medicine: Investigated for its therapeutic potential in treating diseases related to enzyme dysregulation.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide involves its interaction with specific molecular targets, such as metalloproteases. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with similar protective groups and inhibitory properties.

    N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucinamide: Another compound with a similar structure but different amino acid residues.

Uniqueness

N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide is unique due to its specific combination of functional groups and its ability to inhibit metalloproteases. This makes it a valuable compound for research in enzyme inhibition and potential therapeutic applications.

Properties

CAS No.

66179-51-9

Molecular Formula

C16H23N3O5

Molecular Weight

337.37 g/mol

IUPAC Name

benzyl N-[2-[[(2S)-1-(hydroxyamino)-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C16H23N3O5/c1-11(2)8-13(15(21)19-23)18-14(20)9-17-16(22)24-10-12-6-4-3-5-7-12/h3-7,11,13,23H,8-10H2,1-2H3,(H,17,22)(H,18,20)(H,19,21)/t13-/m0/s1

InChI Key

CZMVESRDLDYWMU-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NO)NC(=O)CNC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)NO)NC(=O)CNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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